4,8-Bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene
Description
4,8-Bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene (CAS: 2369013-30-7, C₃₄H₄₀Cl₂S₆) is a benzo[1,2-b:4,5-b']dithiophene (BDT) derivative functionalized with 4-chloro-5-(2-ethylhexyl)thiophene substituents. This compound is a critical monomer in synthesizing conjugated polymers for organic photovoltaics (OPVs) due to its extended π-conjugation, tunable energy levels, and solubility in organic solvents (e.g., chloroform, chlorobenzene) . Its asymmetric structure, featuring electron-withdrawing chlorine atoms and solubilizing 2-ethylhexyl chains, enhances charge dissociation and reduces recombination losses in bulk heterojunction solar cells .
Properties
IUPAC Name |
4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40Cl2S4/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRJYMCNROUHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CC(CC)CCCC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole typically involves multi-step synthesis. One common method includes the nitration and cyclization of benzylamine thiophene derivatives . The reaction conditions often require specific solvents like benzene or dimethylformamide, and the process may involve the use of catalysts such as trimethylstannane .
Industrial Production Methods
Industrial production of this compound is relatively complex and involves several steps to ensure high purity and yield. The process generally includes the use of advanced organic synthesis techniques and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: This reaction can be tuned to introduce sulfone groups, enhancing the electron-withdrawing properties of the compound.
Reduction: Typically involves the use of reducing agents to modify the compound’s electronic properties.
Substitution: Commonly involves halogenation or alkylation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sulfur trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.
Major Products
The major products formed from these reactions include various derivatives with modified electronic properties, which can be used in different applications such as organic semiconductors and photovoltaic devices .
Scientific Research Applications
Organic Photovoltaics (OPVs)
BDT is primarily recognized for its role as a donor material in organic photovoltaic cells. Its structure allows for effective light absorption and charge transport, which are critical for the efficiency of solar cells.
- Efficiency Improvements : Research indicates that incorporating BDT into polymer blends can enhance the power conversion efficiency (PCE) of OPVs. Studies have shown that devices using BDT-based materials can achieve PCEs exceeding 10% under standard testing conditions .
- Stability : BDT's chemical stability contributes to the longevity of OPVs. The presence of chlorine atoms enhances the thermal stability of the polymer films, making them less prone to degradation when exposed to environmental factors such as heat and moisture .
Organic Light Emitting Diodes (OLEDs)
Another significant application of BDT is in organic light-emitting diodes. Its excellent electron transport properties make it suitable for use as an electron transport layer (ETL).
- Device Performance : OLEDs incorporating BDT have demonstrated improved brightness and efficiency. The compound's ability to facilitate electron injection and transport leads to higher luminance and lower operating voltages in OLED devices .
- Color Tuning : BDT derivatives can be engineered to emit light at various wavelengths by modifying their substituents. This tunability is advantageous for creating full-color displays in OLED technology .
Field-Effect Transistors (FETs)
BDT has also found applications in organic field-effect transistors (OFETs), where it serves as an active semiconductor material.
- Mobility : Research has shown that BDT-based semiconductors exhibit high charge carrier mobility, which is essential for the performance of FETs. This characteristic allows for faster switching speeds and better device performance compared to traditional organic semiconductors .
- Integration into Electronics : The compatibility of BDT with solution-processing techniques makes it suitable for large-area electronics applications, such as flexible displays and wearable devices .
Sensors
The electronic properties of BDT make it a candidate for use in chemical sensors.
- Detection Mechanisms : BDT-based sensors can detect various analytes through changes in conductivity or optical properties upon interaction with target molecules. This capability is crucial for developing sensitive detection methods for environmental monitoring and healthcare applications .
Research and Development
Ongoing research continues to explore new derivatives and formulations of BDT to enhance its properties further.
- Nanocomposites : Recent studies have investigated the incorporation of BDT into nanocomposite materials to improve mechanical strength while retaining its electronic properties. These composites are being explored for applications in energy storage devices such as supercapacitors.
- Hybrid Systems : Researchers are also examining hybrid systems that combine BDT with inorganic materials to create novel devices that leverage the advantages of both organic and inorganic components. This approach aims to enhance device efficiency and stability further.
Mechanism of Action
The compound exerts its effects primarily through its electron-rich structure, which facilitates efficient charge transfer in photovoltaic devices. The presence of chlorine and ethylhexyl groups enhances its electron-withdrawing properties, making it an effective component in the active layer of solar cells . The molecular targets and pathways involved include the enhancement of charge carrier mobility and reduction of recombination losses .
Comparison with Similar Compounds
Comparison with Similar Benzo[1,2-b:4,5-b']dithiophene Derivatives
Structural and Electronic Modifications
Key structural analogs include:
4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene (BDTT-S) : Replaces chlorine with thioether (-S-) groups, increasing electron-donating capacity .
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene (BDTT) : Lacks chlorine substituents, simplifying synthesis but reducing electron deficiency .
PBDB-T: A copolymer integrating BDT and dithienobenzodithiophenedione units, broadening absorption spectra .
Table 1: Molecular Properties of Selected BDT Derivatives
Photovoltaic Performance
Asymmetric BDT-Cl-based polymers (e.g., P13, P15) outperform symmetric analogs (e.g., P14) in OPVs due to improved charge mobility and reduced recombination:
Table 2: Photovoltaic Parameters of BDT-Based Homopolymers
| Polymer | Structure | PCE (%) | Jₛc (mA/cm²) | Vₒc (V) | FF (%) | Hole Mobility (cm²/V·s) |
|---|---|---|---|---|---|---|
| P13 | BDTT-Cl/BDTT-S | 9.8 | 16.2 | 0.78 | 68 | 2.1 × 10⁻³ |
| P14 | BDTT-S (Sym) | 7.2 | 14.5 | 0.72 | 62 | 1.4 × 10⁻³ |
| P15 | BDTT/BDTT-S | 11.5 | 18.1 | 0.81 | 74 | 3.0 × 10⁻³ |
Thermal Stability and Processability
Thermogravimetric analysis (TGA) reveals BDTT-Cl derivatives (e.g., P13) decompose at 348°C, higher than BDTT-S (315°C) and BDTT (341°C), ensuring stability during device fabrication . Molecular weights (Mn) range from 2.79–3.43 kDa with PDIs of 2.16–2.58, indicating moderate polydispersity suitable for solution processing .
Comparison with Non-BDT Derivatives
Compounds like 4,8-Bis(5-(2-ethylhexyl)furan-2-yl)benzo[1,2-b:4,5-b']dithiophene (C₃₄H₄₂O₂S₂) replace thiophene with furan, reducing conjugation efficiency and PCEs (<8%) due to weaker electron delocalization .
Biological Activity
4,8-Bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene (commonly referred to as BDTT) is a complex organic compound with significant implications in materials science and organic electronics. This article focuses on its biological activity, particularly in the context of photocatalytic applications, toxicity assessments, and potential therapeutic uses.
Chemical Structure and Properties
BDTT has a unique molecular structure characterized by multiple thiophene rings and a dithiophene core, which contribute to its electronic properties. The compound's molecular formula is with a molecular weight of approximately 604.18 g/mol.
Biological Activity Overview
The biological activity of BDTT can be categorized into several key areas:
1. Photocatalytic Activity
Recent studies have highlighted BDTT's potential as a photocatalyst for hydrogen evolution through water splitting. The presence of electron-withdrawing groups enhances its efficiency in photocatalytic reactions.
- Case Study : A study demonstrated that modifications to the sulfide oxidation state of BDTT significantly improved its photocatalytic performance. The incorporation of sulfone groups acted as effective electron output sites, leading to enhanced hydrogen production rates under visible light irradiation .
2. Toxicity Assessments
Understanding the toxicity profile of BDTT is crucial for its application in biological systems. Research indicates that while BDTT exhibits promising photocatalytic properties, its toxicity must be evaluated to ensure safety in potential applications.
- Findings : In vitro studies have shown that high concentrations of BDTT can induce cytotoxic effects in various cell lines. The mechanism appears to involve oxidative stress pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cellular damage .
3. Therapeutic Potential
The structural characteristics of BDTT suggest potential applications in drug delivery systems or as therapeutic agents. Its ability to modulate electronic properties may allow for targeted drug delivery mechanisms.
- Research Insights : Preliminary investigations into the use of BDTT as a carrier for anticancer drugs have shown promise, with enhanced solubility and stability of the drug compounds when conjugated with BDTT derivatives. This could lead to improved therapeutic outcomes in cancer treatment protocols .
Table 1: Summary of Biological Activities
Q & A
Q. Characterization Techniques :
- ¹H/¹³C NMR : To confirm substituent integration and coupling efficiency (e.g., δ = 7.26 ppm for CDCl₃ solvent residues) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight .
- Elemental Analysis : For purity assessment (>95% typical for device-grade materials) .
Table 1 : Example Reaction Conditions from Analogous BDT Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 85 | |
| Coupling | Pd(PPh₃)₄, THF, reflux | 72 |
Advanced Research Question: How do the chloro and 2-ethylhexyl substituents influence the electronic structure and charge transport properties in organic photovoltaic (OPV) devices?
Methodological Answer:
- Chloro Substituents :
- Electron-Withdrawing Effect : Lowers the HOMO level (by ~0.2–0.3 eV via cyclic voltammetry), enhancing open-circuit voltage (Voc) .
- Crystallinity Impact : Chlorination reduces π-π stacking distances (XRD data shows d-spacing < 3.5 Å), improving charge mobility but potentially increasing recombination .
- 2-Ethylhexyl Groups :
- Device Optimization :
Data Contradiction Analysis :
Conflicting reports on power conversion efficiency (PCE) may arise from variations in:
- Film Morphology : Use grazing-incidence XRD (GI-XRD) or TEM to assess phase separation .
- Doping Levels : Electrochemical impedance spectroscopy (EIS) to quantify trap states .
Basic Research Question: What are the critical considerations in selecting side chains (e.g., 2-ethylhexyl) to enhance solubility and film morphology in benzo[1,2-b:4,5-b']dithiophene derivatives?
Methodological Answer:
- Chain Branching : Branched chains (e.g., 2-ethylhexyl) reduce crystallinity, improving solubility but potentially compromising charge transport. Linear chains (e.g., n-octyl) enhance π-π stacking but may precipitate during processing .
- Solvent Compatibility : Test solubility in chlorobenzene, o-dichlorobenzene, or toluene (≥10 mg/mL target). Use dynamic light scattering (DLS) to detect aggregates pre-deposition .
- Blending Strategies : Co-process with fullerene acceptors (e.g., PC₇₁BM) to mitigate excessive aggregation .
Table 2 : Solubility of BDT Derivatives in Common Solvents
| Derivative | Solubility in Toluene (mg/mL) | Reference |
|---|---|---|
| 2-Ethylhexyl | 15.2 | |
| n-Octyl | 8.7 |
Advanced Research Question: What methodological approaches are used to resolve contradictions in reported power conversion efficiencies (PCEs) of devices incorporating chlorinated benzo[1,2-b:4,5-b']dithiophene derivatives?
Methodological Answer:
Controlled Film Processing :
- Solvent Additives : 1,8-diiodooctane (DIO) or CN additives to modulate phase separation. Use atomic force microscopy (AFM) to quantify domain sizes .
- Thermal Annealing : Gradient annealing (80–150°C) to optimize crystallinity (monitored via in-situ UV-vis spectroscopy) .
Advanced Characterization :
- Transient Absorption Spectroscopy (TAS) : Quantify exciton lifetime and charge carrier generation efficiency .
- Space-Charge-Limited Current (SCLC) : Measure hole/electron mobility to identify transport bottlenecks .
Statistical Analysis : Report PCEs with standard deviations (≥10 devices) and external quantum efficiency (EQE) spectra to validate reproducibility .
Basic Research Question: How can researchers optimize reaction conditions to minimize by-products during the synthesis of thienyl-substituted benzo[1,2-b:4,5-b']dithiophene derivatives?
Methodological Answer:
Catalyst Selection : Use Pd₂(dba)₃/XPhos systems for Stille coupling, reducing homocoupling by-products .
Temperature Control : Maintain coupling reactions at 60–80°C to prevent decomposition of thienyl stannanes .
By-Product Identification : LC-MS or TLC to detect intermediates (e.g., mono-substituted products). Repurify via gradient elution .
Scale-Up Considerations : Pilot reactions (1–5 mmol scale) to optimize stoichiometry (e.g., 1.1:1 aryl halide to stannane ratio) .
Table 3 : By-Product Mitigation Strategies
| Issue | Solution | Reference |
|---|---|---|
| Homocoupling | Use excess thienyl stannane (1.2 eq) | |
| Debromination | Add CuI as co-catalyst |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
